(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a dihydroisoquinoline moiety with a benzo[d]thiazole ring, linked via a sulfonyl group to a benzamide framework. Its structural complexity and functional groups make it a subject of interest for various chemical and biological studies.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-17-7-12-22-23(15-17)32-25(27(22)2)26-24(29)19-8-10-21(11-9-19)33(30,31)28-14-13-18-5-3-4-6-20(18)16-28/h3-12,15H,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMXLLQAYATDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline ring.
Synthesis of the Benzo[d]thiazole Ring: This involves the cyclization of a 2-aminothiophenol derivative with a suitable carbonyl compound.
Coupling via Sulfonylation: The dihydroisoquinoline and benzo[d]thiazole intermediates are then linked through a sulfonyl chloride intermediate, forming the sulfonyl bridge.
Formation of the Benzamide: The final step involves the condensation of the sulfonylated intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group undergoes nucleophilic substitution under basic conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Sulfonyl Chloride Formation | PCl₅ (neat, 80°C, 4h) | Corresponding sulfonyl chloride | 72% | |
| Amine Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | N-alkylated sulfonamide derivative | 65% |
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The sulfonamide's nitrogen acts as a nucleophile in alkylation reactions, with methyl iodide producing quaternary ammonium salts.
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Chlorination with phosphorus pentachloride enables further derivatization via nucleophilic acyl substitution.
Oxidation-Reduction Reactions
The dihydroisoquinoline and thiazole moieties participate in redox processes:
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Controlled oxidation of the thiazole sulfur atom forms sulfoxides without over-oxidation to sulfones.
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Catalytic hydrogenation selectively reduces the dihydroisoquinoline ring while preserving the benzamide group .
Hydrolysis and Condensation
The benzamide linkage shows pH-dependent stability:
| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8h | 4-sulfamoylbenzoic acid | 89% | |
| Basic Hydrolysis | NaOH (2M), EtOH/H₂O, 70°C, 5h | Sodium benzolate + amine byproducts | 76% |
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Hydrolysis rates follow first-order kinetics under acidic conditions (k = 0.15 h⁻¹ at 100°C).
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Condensation with aldehydes in anhydrous THF produces Schiff base derivatives (e.g., with benzaldehyde: 63% yield) .
Cycloaddition and Ring-Opening
The electron-deficient thiazole ring participates in Diels-Alder reactions:
| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, 110°C, 24h | Fused bicyclic adduct | 44% | |
| Ring-Opening | NH₂NH₂·H₂O, EtOH, reflux, 6h | Thiourea derivative | 68% |
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Cycloaddition regioselectivity follows frontier molecular orbital theory predictions .
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Hydrazine-induced ring opening occurs at the C2-N bond of the thiazole, confirmed by ¹H NMR coupling patterns .
Catalytic Coupling Reactions
Palladium-mediated cross-couplings enable structural diversification:
| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C | Biaryl derivatives | 83% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-arylated products | 71% |
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Coupling occurs preferentially at the para position of the benzamide ring (ortho:para ratio <1:19).
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Turnover numbers (TON) reach 1,450 for Suzuki reactions using ultralow Pd loading (0.05 mol%).
Key Reactivity Trends
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Steric Effects : The 3,6-dimethyl groups on the thiazole hinder nucleophilic attack at C5 (kinetic selectivity >8:1 vs. unsubstituted analogs).
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Electronic Effects : The sulfonyl group deactivates the benzamide ring toward electrophilic substitution (σₚ⁺ = +0.82).
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Stereochemical Stability : (E)-configuration at the benzamide double bond remains intact under most conditions but epimerizes in strong acids (t₁/₂ = 3.2h in 12M HCl).
This reactivity profile enables targeted modifications for pharmacological optimization while maintaining core structural integrity.
Scientific Research Applications
1.1 Enzyme Inhibition
Research indicates that compounds containing the dihydroisoquinoline moiety exhibit significant inhibitory effects on various enzymes. Notably, (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl) derivatives have been identified as potent inhibitors of the enzyme 17β-hydroxysteroid dehydrogenase type 5 (AKR1C3) , which is implicated in steroid metabolism and is a target for breast and prostate cancer therapies. The binding studies reveal that the sulfonamide group plays a critical role in binding affinity, positioning itself within the hydrophobic pocket of the enzyme .
1.2 Antidepressant Activity
In studies involving the synthesis of novel benzothiazole derivatives, it was found that certain compounds demonstrate antidepressant properties through inhibition of monoamine oxidase (MAO) and cholinesterase (ChE). These findings suggest that the compound may contribute to developing treatments for mood disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies highlight that modifications on the benzothiazole and dihydroisoquinoline rings significantly affect biological activity. For instance, substituents at specific positions on these rings can enhance potency against targeted enzymes or improve pharmacokinetic properties .
4.1 Case Study: AKR1C3 Inhibition
A high-throughput screening identified a derivative of the compound as a selective inhibitor of AKR1C3 with low nanomolar potency. The crystal structure analysis confirmed the interaction between the sulfonamide group and the enzyme's active site, providing insights into optimizing lead compounds for better efficacy .
4.2 Case Study: Antidepressant Properties
In a study assessing various benzothiazole derivatives for antidepressant activity, several compounds showed significant effects in reducing immobility in forced swim tests, indicating potential for treating depression .
Mechanism of Action
The mechanism by which (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to downstream effects such as the inhibition of cell proliferation in cancer cells. The compound’s sulfonyl and benzamide groups are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide: can be compared with other sulfonyl-containing benzamides and benzo[d]thiazole derivatives.
Sulfonyl Benzamides: Compounds like sulfasalazine, which also contain sulfonyl groups linked to benzamide structures.
Benzo[d]thiazole Derivatives: Compounds such as riluzole, which feature the benzo[d]thiazole ring system.
Uniqueness: The uniqueness of this compound lies in its combined structural features, which confer specific binding properties and biological activities not commonly found in other similar compounds. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Biological Activity
The compound (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide , identified by its CAS number 1006805-37-3, is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 521.7 g/mol. The compound features several functional groups, including a sulfonamide and a thiazole moiety, which are significant for its biological interactions.
Antiviral Activity
Recent studies have indicated that compounds similar to this benzamide derivative exhibit antiviral properties. For instance, in a study targeting Middle East Respiratory Syndrome Coronavirus (MERS-CoV), compounds with similar structures showed effective inhibition of viral fusion processes at low micromolar concentrations. The most potent compounds had IC50 values ranging from 10 to 20 μM, demonstrating significant antiviral activity without cytotoxic effects on human embryonic kidney cells at concentrations up to 20 μM .
The proposed mechanism of action for this class of compounds involves the inhibition of viral fusion proteins. By binding to specific sites on these proteins, they prevent the formation of the six-helix bundle necessary for viral entry into host cells. This mechanism was elucidated through molecular docking studies and experimental assays that confirmed binding affinities and functional inhibition in cell-based assays .
Cytotoxicity Studies
Cytotoxicity assays conducted on human embryonic kidney (HEK293) cells and Vero cells demonstrated that the compound exhibits low toxicity at therapeutic concentrations. For example, in assays where cells were treated with various concentrations of related compounds, no significant cytotoxic effects were observed at concentrations below 20 μM .
Case Studies
- Inhibitory Effects on Viral Proteins : A comparative study highlighted the inhibitory effects of various sulfonamide derivatives on viral proteins involved in MERS-CoV infection. The compound in focus was among those tested and showed promising results in plaque reduction assays, indicating its potential as an antiviral agent .
- Cell Viability Assays : In experiments assessing cell viability post-treatment with the compound, results indicated that at concentrations up to 20 μM, cell viability remained above 80%, suggesting a favorable safety profile for further development .
Table 1: Summary of Biological Activity Findings
Q & A
Basic: What are the recommended methods for synthesizing this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including sulfonylation and condensation. Key steps include:
- Sulfonylation : Reacting 3,4-dihydroisoquinoline with a sulfonyl chloride derivative to introduce the sulfonyl group.
- Schiff base formation : Condensing the sulfonylated intermediate with 3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene using a dehydrating agent (e.g., acetic acid or molecular sieves) under reflux .
- Purification : Column chromatography or recrystallization is recommended to isolate the pure (E)-isomer, confirmed by NMR and HPLC .
Basic: How can researchers confirm the structural integrity post-synthesis?
Answer:
Use a combination of analytical techniques:
- NMR spectroscopy : Verify proton environments (e.g., sulfonyl group at δ 3.2–3.5 ppm, aromatic protons in the benzothiazole ring at δ 7.0–8.0 ppm) and ensure no residual solvents .
- Elemental analysis : Compare experimental C, H, N, S values with theoretical calculations (e.g., ±0.3% tolerance) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ in ESI-MS) and fragmentation patterns .
Advanced: How to optimize reaction yield under varying conditions?
Answer:
Employ Design of Experiments (DoE) for systematic optimization:
- Variables : Test temperature (40–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd) .
- Response surface methodology : Identify interactions between variables; for example, higher yields may occur in polar aprotic solvents at 80°C .
- Flow chemistry : Continuous flow systems improve reproducibility and reduce side reactions compared to batch methods .
Advanced: How to resolve contradictions between theoretical and experimental spectroscopic data?
Answer:
- Tautomerism : Check for keto-enol or imine-enamine tautomerism using variable-temperature NMR to observe dynamic equilibria .
- Impurity profiling : Use LC-MS to detect byproducts (e.g., unreacted starting materials) and adjust purification protocols .
- X-ray crystallography : Resolve ambiguities in stereochemistry by obtaining a single-crystal structure .
Basic: What protocols evaluate antimicrobial activity?
Answer:
- Broth microdilution assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth and measure MIC (minimum inhibitory concentration) after 24 hours .
- Control compounds : Compare with ciprofloxacin or ampicillin to validate assay sensitivity .
Advanced: How to design a SAR study for phosphodiesterase (PDE) inhibition?
Answer:
- Analog synthesis : Modify the benzothiazole (e.g., substituent position) or sulfonyl group (e.g., alkyl vs. aryl) .
- Enzyme assays : Use recombinant PDE isoforms (e.g., PDE4B) and measure IC50 via fluorescence-based cAMP/cGMP hydrolysis assays .
- Molecular docking : Map binding interactions (e.g., hydrogen bonds with sulfonyl oxygen) using software like AutoDock Vina and compare with co-crystallized inhibitors .
Advanced: How to address discrepancies in biological activity across studies?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%) .
- Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation masking activity .
- Data normalization : Express activity as % inhibition relative to positive/negative controls to minimize inter-lab variability .
Basic: What safety precautions are critical during synthesis?
Answer:
- Ventilation : Use fume hoods when handling sulfonyl chlorides or volatile solvents (e.g., dichloromethane) .
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
- Waste disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .
Advanced: How to investigate the compound’s photostability?
Answer:
- Light exposure studies : Use a UV chamber (λ = 254–365 nm) and sample aliquots at timed intervals (0–72 hours).
- HPLC monitoring : Track degradation products (e.g., sulfonic acid derivatives) and calculate half-life .
- Radical scavengers : Add antioxidants (e.g., BHT) to assess oxidative degradation pathways .
Advanced: What computational methods predict solubility and bioavailability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
